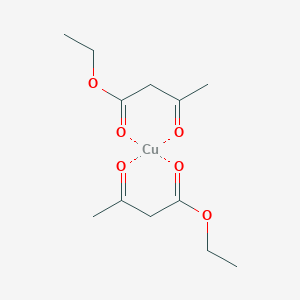

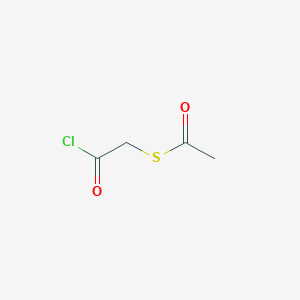

Copper;ethyl 3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Copper;ethyl 3-oxobutanoate and related compounds have been synthesized through different methods, demonstrating their versatility and application in chemical vapor deposition (CVD) processes and the formation of various heterocycles. For instance, bis(alkyl 3-oxobutanoato)copper(II) compounds have been synthesized and utilized to deposit copper films at temperatures as low as 160°C, showing conformal coverage on patterned substrates (Hwang, Choi, & Shim, 1996). Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the compound's potential in diverse chemical reactions (Honey, Pasceri, Lewis, & Moody, 2012).

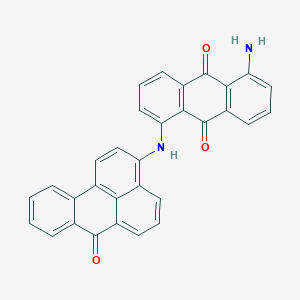

Molecular Structure Analysis

The molecular structure of copper;ethyl 3-oxobutanoate and its derivatives has been elucidated through various techniques, including X-ray diffraction. These analyses reveal the coordination environment around the copper ions and the geometry of the complexes, providing insight into their chemical behavior and reactivity. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrates the Z conformation about the C=C bond, highlighting the structural aspects critical for understanding its chemical properties (Kumar et al., 2016).

Chemical Reactions and Properties

Copper;ethyl 3-oxobutanoate participates in various chemical reactions, forming complexes with significant biological activity and binding to DNA. These reactions underline the compound's importance in medicinal chemistry and materials science. Copper(II) complexes with substituted thiosemicarbazones of alpha-ketoglutaric acid, for instance, have shown DNA binding capabilities and biological activity, suggesting their potential in therapeutic applications (Baldini et al., 2004).

Applications De Recherche Scientifique

-

Organic Synthesis

- Ethyl acetoacetate is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .

- It is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .

-

Reduction

-

Transesterification

-

Food Flavoring

-

Preparation

- At large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

- The small scale preparation of ethyl acetoacetate is a classic laboratory procedure. It involves Claisen condensation of ethyl acetate. Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .

-

Keto-enol Tautomerism

Orientations Futures

While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .

Propriétés

IUPAC Name |

copper;ethyl 3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBDNJOVKJMDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;ethyl 3-oxobutanoate | |

CAS RN |

14284-06-1 |

Source

|

| Record name | Copper, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

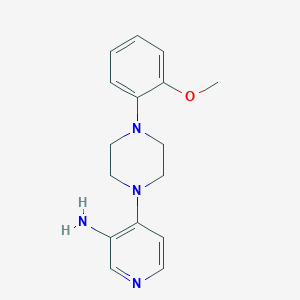

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

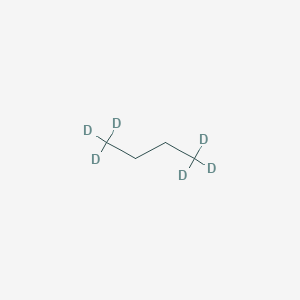

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)

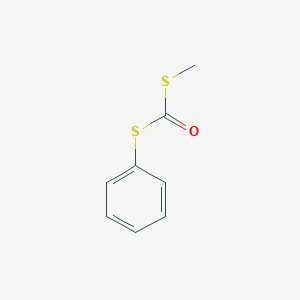

![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)